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Compound of Interest

Compound Name: 3-Methylbenzotrifluoride

CAS No.: 401-79-6

Cat. No.: B1360241 Get Quote

Executive Summary & Molecular Identity
α,α,α-Trifluoro-m-xylene (CAS: 401-79-6) is a critical fluorinated building block and specialty

solvent.[1] Its unique electronic profile—combining the electron-withdrawing trifluoromethyl

group (-CF₃) with the electron-donating methyl group (-CH₃) in a meta relationship—makes it a

valuable probe for studying metabolic stability and lipophilicity in drug design. This guide

synthesizes verified spectral data (NMR, MS, IR) to establish a self-validating identification

protocol.
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Property Value Unit Method/Notes

IUPAC Name

1-Methyl-3-

(trifluoromethyl)benze

ne

- -

CAS Number 401-79-6 -

Distinct from

Benzotrifluoride (98-

08-8)

Molecular Formula C₈H₇F₃ - -

Molecular Weight 160.14 g/mol -

Boiling Point 127–130 °C @ 760 mmHg

Density 1.15 g/mL @ 25 °C

Refractive Index 1.427–1.431 nD20 -

Appearance Colorless Liquid - Distinct aromatic odor

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below constitutes the primary method for structural verification. The presence of

the fluorine nuclei induces characteristic splitting patterns (quartets) in the ¹³C spectrum, which

are diagnostic for the trifluoromethyl group.

A. ¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct methyl singlet and a four-proton aromatic

region.
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Shift (δ,
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment
Structural
Context

7.45
Singlet (br) /

Doublet
1H J ≈ 1.5 H-2

Ortho to both

-CF₃ and -

CH₃ (most

deshielded)

7.42 Doublet 1H J ≈ 7.5 H-4

Ortho to -

CF₃, Para to -

CH₃

7.36 Triplet 1H J ≈ 7.6 H-5
Meta to both

groups

7.32 Doublet 1H J ≈ 7.5 H-6

Ortho to -

CH₃, Para to

-CF₃

2.42 Singlet 3H - -CH₃
Benzylic

methyl group

B. ¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum is definitive due to Carbon-Fluorine (C-F) coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ, ppm) Multiplicity ¹J_CF (Hz) ²J_CF (Hz) Assignment

138.5 Singlet - -
C-1 (Ipso to -

CH₃)

130.8 Quartet - ~32
C-3 (Ipso to -

CF₃)

129.8 Singlet - - C-6

128.5 Singlet - - C-5

125.1 Quartet - ~3.8
C-4 (Ortho to -

CF₃)

124.3 Quartet ~272 -
-CF₃

(Trifluoromethyl)

123.8 Quartet - ~3.8
C-2 (Ortho to -

CF₃)

21.3 Singlet - - -CH₃

C. ¹⁹F NMR Data (376 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Assignment Notes

-63.0 Singlet -CF₃
Referenced to CFCl₃

(0 ppm)

Mass Spectrometry (EI-MS)
The fragmentation pattern follows a logical decay pathway characteristic of alkylbenzenes and

fluorinated aromatics.

Key Fragmentation Ions
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m/z Ion Identity
Relative
Abundance

Mechanism

160 [M]⁺ ~40-60%
Molecular Ion (Stable

aromatic system)

159 [M-H]⁺ High

Benzylic cleavage;

formation of

substituted tropylium

141 [M-F]⁺ Low Loss of Fluorine atom

140 [M-HF]⁺ Moderate Elimination of HF

91 [C₇H₇]⁺ 100% (Base)

Loss of -CF₃;

Formation of

Tropylium ion

69 [CF₃]⁺ Moderate Trifluoromethyl cation

Fragmentation Pathway Diagram

Figure 1: Electron Impact (EI) Fragmentation Pathway of α,α,α-Trifluoro-m-xylene
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Figure 1: The dominant fragmentation pathway involves the loss of the trifluoromethyl radical to

form the stable tropylium cation (m/z 91).
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Infrared (IR) Spectroscopy
Wavenumber
(cm⁻¹)

Vibration Mode Intensity Diagnostic Value

3050–3090
C-H Stretch

(Aromatic)
Weak

Standard aromatic

indicator

2930–2980 C-H Stretch (Aliphatic) Weak
Confirms methyl

group

1600, 1500 C=C Ring Stretch Medium
Aromatic skeletal

vibration

1320–1350 C-F Stretch Very Strong
Primary diagnostic for

-CF₃

1120–1160 C-F Stretch Very Strong
Broad band, confirms

fluorination

690–790
C-H Out-of-Plane

Bend
Strong

Indicates meta-

substitution pattern

Quality Control & Purity Assay Protocol
To ensure the integrity of α,α,α-Trifluoro-m-xylene reagents used in sensitive synthesis, the

following self-validating workflow is recommended.

Purity Assessment Workflow
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Figure 2: QC Decision Matrix for α,α,α-Trifluoro-m-xylene Verification
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Check: m/z 160 & 91 present?

1H NMR (CDCl3)

Yes

FAIL: Quarantine

No

Check: Methyl singlet @ 2.42 ppm?

PASS: Release for Synthesis

Yes No

Click to download full resolution via product page

Figure 2: A sequential analytical workflow ensuring identity confirmation via orthogonal

methods (MS and NMR).
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Protocol Steps:
GC-MS: Inject 1 µL of sample (diluted in Acetone). Confirm retention time and presence of

parent ion (160 m/z) and base peak (91 m/z).

1H NMR: Dissolve ~10 mg in CDCl₃. Verify the integral ratio of Aromatic (4H) to Methyl (3H)

protons is 4:3.

Water Content: Perform Karl Fischer titration if used for water-sensitive organometallic

coupling (Limit: <0.05% H₂O).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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